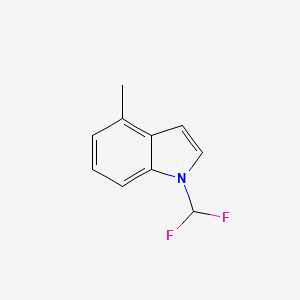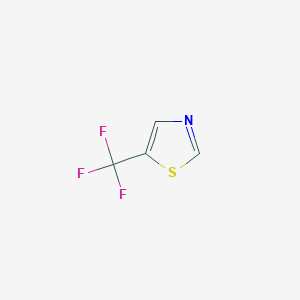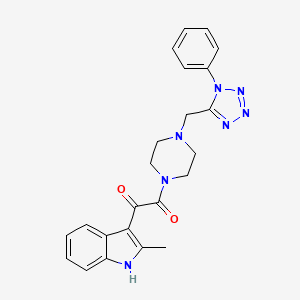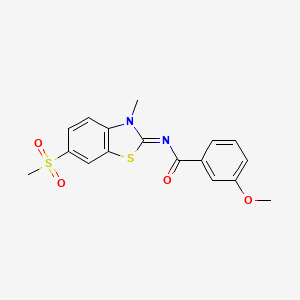
1-(difluoromethyl)-4-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-4-methyl-1H-indole, also known as DFMIM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a fluorinated indole derivative that has shown promising results in various biological assays, making it an attractive target for further research.
作用机制
1-(difluoromethyl)-4-methyl-1H-indole works by inhibiting the activity of certain enzymes in the body, particularly those involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in cancer cells and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(difluoromethyl)-4-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it an attractive target for drug development. Additionally, it has been shown to have low toxicity in animal models, which is important in ensuring its safety for human use.
One of the limitations of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its limited solubility in water. This can make it difficult to administer in animal models and can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
未来方向
There are several future directions for research on 1-(difluoromethyl)-4-methyl-1H-indole. One potential direction is to optimize its use in drug development for the treatment of cancer and inflammatory diseases. This could involve further studies to understand its mechanism of action and to develop more effective formulations for its administration.
Another potential direction is to explore its use in combination with other drugs. It has been shown to have synergistic effects with certain chemotherapy drugs, which could potentially improve their efficacy in treating cancer.
Overall, 1-(difluoromethyl)-4-methyl-1H-indole is a promising compound that has shown potential in various biological assays. Further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
合成方法
1-(difluoromethyl)-4-methyl-1H-indole can be synthesized using various methods. One of the most common methods is the reaction of 4-methylindole with difluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields 1-(difluoromethyl)-4-methyl-1H-indole as a white solid with a high yield.
科学研究应用
1-(difluoromethyl)-4-methyl-1H-indole has been the subject of various scientific studies due to its potential use in drug development. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(difluoromethyl)-4-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-methyl-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)


![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)